molecular formula C7H14O2 B2718100 2-(1-Methoxycyclobutyl)ethan-1-ol CAS No. 83237-26-7

2-(1-Methoxycyclobutyl)ethan-1-ol

Cat. No.: B2718100
CAS No.: 83237-26-7
M. Wt: 130.187
InChI Key: HPJUHUIVVYLGSA-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclobutyl)ethan-1-ol is an organic compound with the molecular formula C7H14O2. It is a liquid at room temperature and is known for its unique structure, which includes a methoxy group attached to a cyclobutyl ring, and an ethanol moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

2-(1-methoxycyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7(5-6-8)3-2-4-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJUHUIVVYLGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclobutyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield 2-(1-Methoxycyclobutyl)ethan-1-ol .

Industrial Production Methods

Industrial production of 2-(1-Methoxycyclobutyl)ethan-1-ol typically involves large-scale chemical processes that ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylmethanol.

    Substitution: Various substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methoxycyclobutyl)ethan-1-ol is unique due to its combination of a methoxy group, a cyclobutyl ring, and an ethanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .

Biological Activity

2-(1-Methoxycyclobutyl)ethan-1-ol is a chemical compound that has garnered attention for its potential biological activity. This compound features a unique structure that combines a methoxy group, a cyclobutyl ring, and an ethanol moiety, which may impart distinct chemical properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The mechanism of action of 2-(1-Methoxycyclobutyl)ethan-1-ol involves its interaction with specific enzymes and receptors. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates may interact with cellular components, influencing various biochemical pathways, including:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and modulating metabolic pathways.
  • Receptor Binding : Potential interactions with cellular receptors could lead to physiological responses.

Antioxidant Properties

Research indicates that compounds similar to 2-(1-Methoxycyclobutyl)ethan-1-ol exhibit antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. A comparative study showed that related compounds demonstrated significant antioxidant effects in vitro, suggesting that 2-(1-Methoxycyclobutyl)ethan-1-ol may possess similar properties.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds with structural similarities have shown promising results against human cancer cells such as HeLa and MCF-7. While specific data on 2-(1-Methoxycyclobutyl)ethan-1-ol is limited, its structural analogs indicate potential efficacy in cancer therapy .

Pharmaceutical Applications

In the pharmaceutical industry, solvents and intermediates play a critical role in drug synthesis. The efficient use of solvents like 2-(1-Methoxycyclobutyl)ethan-1-ol can lead to improved synthesis routes for active pharmaceutical ingredients (APIs). For example, its application in synthesizing sildenafil citrate demonstrated reduced waste generation compared to traditional methods .

Research Applications

The compound has been used as a building block in organic synthesis for creating complex molecules. Its unique structure allows chemists to explore various synthetic pathways that could lead to the development of new therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-MethoxyethanolLacks cyclobutyl ringModerate antioxidant activity
CyclobutanolContains cyclobutyl ring but no methoxy groupLimited biological activity
MethoxycyclobutaneSimilar structure but lacks ethanol moietyPotentially lower reactivity

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